

An In-Depth Technical Guide to the Thermal Properties of Butyl Myristate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl Myristate*

Cat. No.: *B089461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive database of the thermal properties of **butyl myristate** (also known as butyl tetradecanoate), an ester of myristic acid and butanol. **Butyl myristate** is a colorless, oily liquid utilized in various applications, including as an emollient, solvent, and plasticizer in the cosmetic and pharmaceutical industries. A thorough understanding of its thermal characteristics is crucial for formulation development, processing, and stability assessment. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a typical experimental workflow.

Core Thermal Properties Database

The thermal properties of **butyl myristate** have been compiled from various sources to provide a reliable reference for scientific and research applications. The data is presented in the tables below for clarity and ease of comparison.

Table 1: Fundamental Thermal and Physical Properties

Property	Value	Unit	Notes
Melting Point	5 to 7	°C	[1]
Boiling Point	332 to 333	°C	At 760 mmHg [2]
195	°C	At 18 mmHg	[1]
167-197	°C	At 5 mmHg	
Flash Point	158.33 to 166	°C	[1] [2]
Density	0.850 to 0.864	g/cm ³	At 25 °C [2]
Molar Mass	284.48	g/mol	[3]

Table 2: Enthalpic and Calorimetric Properties

Property	Value	Unit	Notes
Heat of Fusion (Enthalpy of Fusion)	Not available	J/g or kJ/mol	Experimental data for butyl myristate is not readily available in the surveyed literature. However, for similar fatty acid esters, values are typically in the range of 150-200 J/g.[4]
Heat of Vaporization (Enthalpy of Vaporization)	Data available	kJ/mol	Critically evaluated data is available in the NIST/TRC Web Thermo Tables, covering a range of temperatures.[5]
Specific Heat Capacity (Liquid)	Data available	J/(mol·K)	Critically evaluated data at saturation pressure is available in the NIST/TRC Web Thermo Tables over a range of temperatures.[5]

Table 3: Transport Properties

Property	Value	Unit	Notes
Thermal Conductivity (Liquid)	Data available	W/(m·K)	Critically evaluated data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 670 K. [5]
Viscosity (Liquid)	Data available	Pa·s	Experimental data is available in the NIST/TRC Web Thermo Tables for temperatures ranging from 280 K to 750 K. [5]

Experimental Protocols

Detailed experimental protocols for the determination of the thermal properties of **butyl myristate** are not extensively published. However, standard methodologies for fatty acid esters are applicable and are outlined below.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and heat of fusion of a substance.

General Protocol:

- Sample Preparation: A small, accurately weighed sample of **butyl myristate** (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

- **Instrument Setup:** The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
- **Thermal Program:**
 - The sample is first cooled to a temperature well below its expected melting point (e.g., -20 °C) to ensure complete crystallization.
 - The sample is then heated at a controlled rate, typically between 1 and 10 °C/min, through its melting transition. ASTM E928 recommends a heating rate between 0.3 and 0.7 K/min for purity determination.[6]
- **Data Analysis:** The heat flow to the sample is recorded as a function of temperature. The melting point is typically taken as the onset or peak temperature of the melting endotherm. The heat of fusion is calculated by integrating the area of the melting peak.

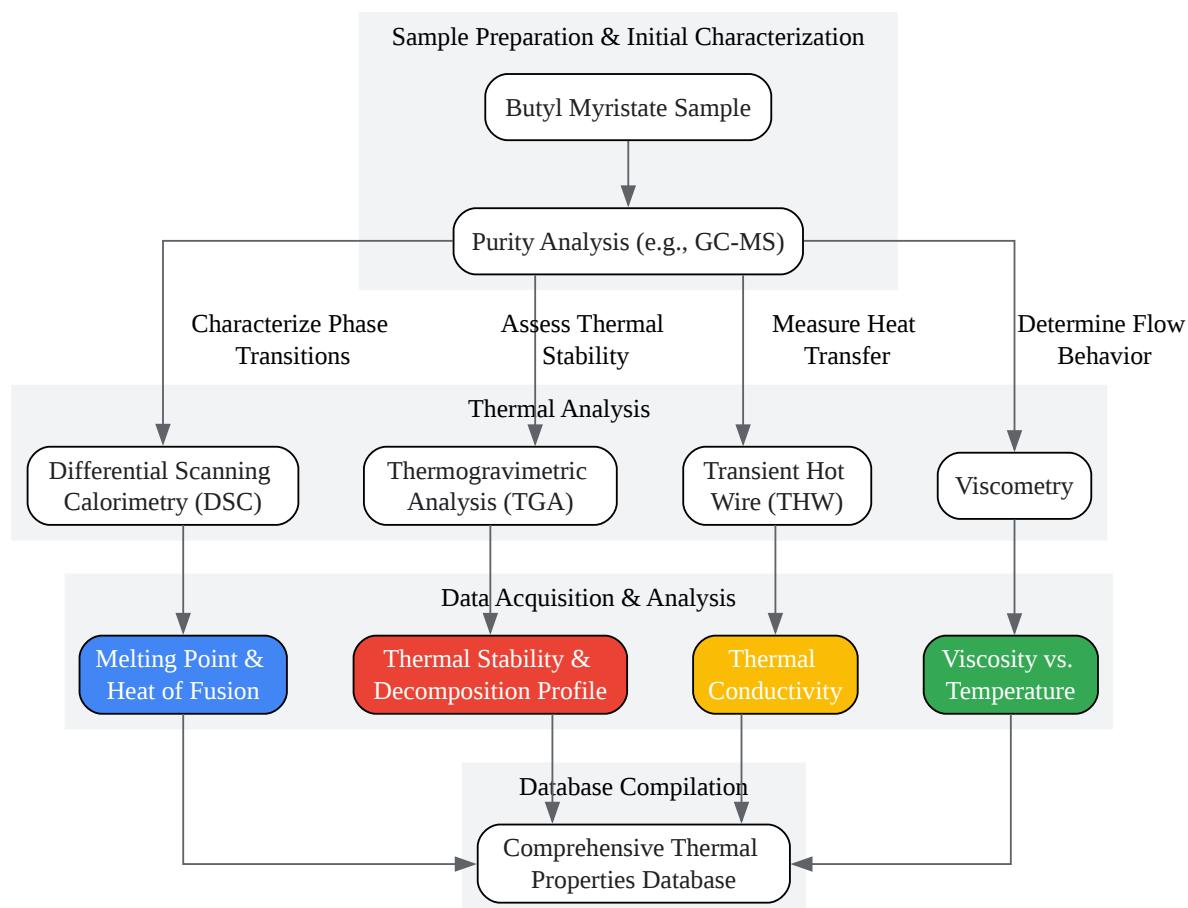
Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of **butyl myristate**.

General Protocol:

- **Sample Preparation:** A small, accurately weighed sample of **butyl myristate** (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
- **Instrument Setup:** The TGA is purged with a controlled atmosphere. For decomposition studies, an inert atmosphere (e.g., nitrogen) is used, while for oxidative stability, air or oxygen is used. A typical flow rate is 20-50 mL/min.[7]
- **Thermal Program:** The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
- **Data Analysis:** The mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.

Transient Hot Wire Method for Thermal Conductivity


The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids like **butyl myristate**, conforming to ASTM D7896-19.

General Protocol:

- Apparatus: A thin platinum or tungsten wire is vertically immersed in the liquid sample. This wire acts as both a heating element and a resistance thermometer.
- Measurement Principle: A step voltage is applied to the wire, causing a transient temperature rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.
- Procedure:
 - The sample cell is filled with **butyl myristate**, ensuring the wire is fully submerged.
 - The system is allowed to reach thermal equilibrium at the desired measurement temperature.
 - A constant current is passed through the wire for a short duration (typically 1-2 seconds) to generate a heat pulse.
 - The change in the wire's resistance, and thus its temperature, is recorded with high temporal resolution.
- Data Analysis: The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the natural logarithm of time. The short measurement time minimizes the effects of convection.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the thermal properties of a substance like **butyl myristate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the thermal properties of **butyl myristate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. butyl myristate, 110-36-1 [thegoodsentscompany.com]
- 3. Butyl myristate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermal Properties of Butyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089461#butyl-myristate-thermal-properties-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com